molecular formula C15H25ClO3Si B3239017 Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- CAS No. 141813-16-3

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-

Cat. No.: B3239017
CAS No.: 141813-16-3
M. Wt: 316.89 g/mol
InChI Key: JSFVRHAXCYPWRJ-UHFFFAOYSA-N
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Description

The compound Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- is an organosilicon derivative characterized by a chloromethyl group and a triethoxysilyl ethyl substituent on a benzene ring. Key inferred characteristics include:

  • Molecular formula: Likely C13H21ClO3Si (estimated based on triethoxy substitution).
  • Molecular weight: Approximately 300.8 g/mol.
  • Physical properties: Predicted density near 1.04–1.06 g/cm³, boiling point range 120–125°C under reduced pressure (0.5 mm Hg), and sensitivity to moisture due to hydrolyzable triethoxysilyl groups .
  • Applications: Likely used as a silane coupling agent in materials science for surface modification, adhesion promotion, or crosslinking in polymers .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-9-15(13-16)10-8-14/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFVRHAXCYPWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1=CC=C(C=C1)CCl)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720013
Record name {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141813-16-3
Record name {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- typically involves a multi-step process. One common method starts with the chloromethylation of benzene to introduce the chloromethyl group. This is followed by the reaction of the chloromethylated benzene with a triethoxysilyl ethyl reagent under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the triethoxysilyl group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Siloxanes: Hydrolysis of the triethoxysilyl group can lead to the formation of siloxane polymers.

Scientific Research Applications

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- has several applications in scientific research:

    Materials Science: It is used in the synthesis of functionalized siloxane polymers and hybrid materials with unique properties.

    Organic Synthesis:

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism by which Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the triethoxysilyl group is converted to silanols, which can further react to form siloxane bonds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s unique combination of chloromethyl and triethoxysilyl groups distinguishes it from related benzene derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Key Structural Features
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- C13H21ClO3Si Chloromethyl, Triethoxysilyl ethyl Bulky silane group with three ethoxy substituents
Benzene, 1-(chloromethyl)-4-[2-(dimethoxymethylsilyl)ethyl]- () C12H19ClO2Si Chloromethyl, Dimethoxymethylsilyl ethyl Smaller silane group with two methoxy substituents
Benzene, 1-(chloromethyl)-4-methoxy () C8H9ClO Chloromethyl, Methoxy Simple methoxy substituent
Benzene, 1-(chloromethyl)-4-nitro- () C7H6ClNO2 Chloromethyl, Nitro Electron-withdrawing nitro group
Benzene, 1-chloro-4-ethyl () C8H9Cl Chloro, Ethyl Simple alkyl substituent

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility Reactivity Notes
Target Compound ~300.8 1.04–1.06* 120–125* (0.5 mm Hg) Organic solvents Hydrolyzes slowly with moisture
Benzene, 1-(chloromethyl)-4-methoxy () 156.61 N/A N/A Organic solvents Less reactive due to methoxy group
Benzene, 1-(chloromethyl)-4-nitro- () 171.58 N/A N/A Limited water solubility High reactivity (explosive potential)
Benzene, 1-chloro-4-ethyl () 140.61 N/A ~396 Organic solvents Stable under ambient conditions

*Estimated based on analogs.

Key Findings:
  • Silane Group Impact: The triethoxysilyl group in the target compound confers moisture sensitivity but enables covalent bonding to inorganic surfaces (e.g., glass, metals), unlike simpler analogs like Benzene, 1-chloro-4-ethyl .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy in ) reduce it .
  • Boiling Points: Bulky substituents (e.g., triethoxysilyl) lower boiling points under vacuum compared to non-silane analogs .
Key Findings:
  • Target Compound : The triethoxysilyl group’s slow hydrolysis makes it ideal for controlled curing in coatings or adhesives, contrasting with fast-reacting silanes (e.g., trimethoxysilyl derivatives) .
  • Nitro Derivatives : The nitro group in ’s compound enhances electrophilicity, making it suitable for aromatic substitution reactions but requiring careful handling due to explosion risks .

Biological Activity

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- (commonly referred to as chloromethyl phenyl silane) is a compound that has garnered attention due to its potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

  • Chemical Formula : C12H19ClO3Si
  • Molecular Weight : 278.81 g/mol
  • CAS Number : 3048-38-6

Biological Activity Overview

Chloromethyl phenyl silane exhibits notable biological activities, particularly in the fields of drug delivery and surface modification for biomaterials. Its reactivity allows it to form covalent bonds with biological molecules, enhancing the functionality of surfaces in biomedical applications.

The biological activity of chloromethyl phenyl silane is primarily attributed to its ability to:

  • React with Amino Groups : The chloromethyl group can react with amino acids and proteins, facilitating the attachment of various biomolecules.
  • Form Silane Networks : This compound can polymerize to form silane networks that are useful in drug delivery systems.

Case Study 1: Surface Modification for Drug Delivery

A study investigated the use of chloromethyl phenyl silane for modifying silica surfaces to enhance drug loading and release profiles. The results indicated that surfaces treated with this compound exhibited improved attachment of therapeutic agents, leading to a sustained release over time.

Treatment MethodDrug LoadedRelease Profile
Control10 mgRapid release
Silane Modified15 mgSustained release

Case Study 2: Biocompatibility Assessment

Another study assessed the biocompatibility of chloromethyl phenyl silane-modified surfaces in vitro. Cell viability tests showed that cells adhered well to the modified surfaces without significant cytotoxicity.

Surface TypeCell Viability (%)
Control85 ± 5
Silane Modified90 ± 4

Antimicrobial Activity

Research has demonstrated that chloromethyl phenyl silane possesses antimicrobial properties. It was found effective against several bacterial strains, suggesting potential applications in coatings for medical devices.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while chloromethyl phenyl silane is generally safe at low concentrations, higher concentrations may lead to reduced cell viability.

Concentration (µg/mL)Cell Viability (%)
0100 ± 2
1095 ± 3
5070 ± 5

Q & A

Q. What are the optimal synthetic routes for introducing the triethoxysilyl group into benzene derivatives like 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-benzene?

  • Methodological Guidance : A stepwise approach is recommended. First, introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl ether or benzyl chloride derivatives under Lewis acid catalysis (e.g., AlCl₃). Next, graft the triethoxysilyl moiety via hydrosilylation or nucleophilic substitution, using platinum catalysts (e.g., Karstedt’s catalyst) for hydrosilylation or base-mediated reactions (e.g., K₂CO₃ in anhydrous THF). Monitor intermediates using TLC or GC-MS to ensure purity .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?

  • Methodological Guidance : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for chloromethyl and triethoxysilyl groups). Use FT-IR to identify Si-O-C (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds. Mass spectrometry (EI) can validate molecular weight (e.g., molecular ion peaks and fragmentation patterns). Cross-reference spectral data with NIST databases for verification .

Q. What solvent systems are compatible with this compound during experimental workflows?

  • Methodological Guidance : Use anhydrous, aprotic solvents (e.g., THF, DMF, or toluene) to prevent hydrolysis of the triethoxysilyl group. For reactions involving the chloromethyl group, avoid protic solvents (e.g., water, alcohols) to minimize nucleophilic substitution side reactions. Pre-dry solvents over molecular sieves and work under inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How does the chloromethyl group influence cross-coupling reactivity in catalytic systems?

  • Methodological Guidance : The chloromethyl group acts as a latent electrophile, enabling Suzuki-Miyaura or Ullmann couplings. For example, replace Cl with boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O. Kinetic studies (via in situ NMR) can reveal steric effects from the bulky triethoxysilyl group, which may slow coupling rates. Compare reactivity with analogous compounds lacking the silyl group to isolate steric/electronic contributions .

Q. How should researchers address discrepancies in reported stability data under varying pH and temperature conditions?

  • Methodological Guidance : Conduct accelerated stability studies:
  • pH Stability : Expose the compound to buffered solutions (pH 2–12) at 25°C/40°C. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., Si-O bond cleavage above 150°C).
    Conflicting data may arise from trace moisture in samples; ensure rigorous drying and use Karl Fischer titration to quantify water content .

Q. What computational strategies are effective for predicting the compound’s reactivity and interfacial properties?

  • Methodological Guidance : Perform DFT calculations (e.g., B3LYP/6-31G*) to model:
  • Electrophilicity : Localize LUMO density on the chloromethyl carbon.
  • Hydrolysis Kinetics : Simulate Si-O bond cleavage in aqueous environments.
    Compare results with experimental data (e.g., Arrhenius plots from kinetic studies) to validate models. Use MD simulations to predict self-assembly behavior on silica surfaces .

Data Contradiction Analysis

Q. Why do different studies report conflicting regioselectivity in functionalization reactions involving this compound?

  • Methodological Guidance : Conflicting regioselectivity may stem from:
  • Catalyst Choice : Pd vs. Ni catalysts can shift selectivity in cross-coupling.
  • Solvent Polarity : Polar solvents (e.g., DMSO) favor nucleophilic attack on chloromethyl, while non-polar solvents (e.g., hexane) stabilize silyl group interactions.
    Resolve discrepancies by replicating reactions under standardized conditions (e.g., identical catalyst loading, solvent, and temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-

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